Farnesyltransferase Inhibition: Bromophenyl vs Chlorophenyl
In a systematic evaluation of triazin-triazole derivatives as farnesyltransferase (FTase) inhibitors, the para-bromophenyl-substituted compound (2c) demonstrated markedly superior inhibitory activity compared to its para-chloro analog (2b) [1]. This direct head-to-head comparison within the same study, using identical assay conditions, provides quantitative evidence for the functional advantage of bromine substitution at the para position.
| Evidence Dimension | FTase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 38.62 ± 1.7 μM (para-bromophenyl triazin-triazole 2c) |
| Comparator Or Baseline | IC50 = 72.05 ± 6.9 μM (para-chlorophenyl analog 2b) |
| Quantified Difference | 1.87-fold higher inhibitory potency (lower IC50) for the bromo-substituted compound |
| Conditions | In vitro FTase enzyme inhibition assay |
Why This Matters
For researchers developing FTase inhibitors for oncology applications, the para-bromophenyl substitution confers approximately 87% greater potency than the chloro analog, making it the preferred scaffold for lead optimization.
- [1] New farnesyltransferase inhibitors in the phenothiazine series. Bioorganic & Medicinal Chemistry Letters 2012, 22(14), 4698–4702. DOI: 10.1016/j.bmcl.2012.06.007. View Source
